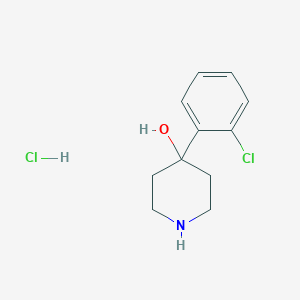

4-(2-Chlorophenyl)piperidin-4-ol hydrochloride

説明

4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is a piperidine derivative characterized by a hydroxyl group and a 2-chlorophenyl substituent at the 4-position of the piperidine ring, with a hydrochloride counterion. Its molecular formula is C₁₁H₁₄ClNO·HCl (MW: 247.15 g/mol), and its structure includes a six-membered saturated ring with axial/equatorial positioning of substituents influencing conformational stability . The chlorine atom at the ortho position of the phenyl ring distinguishes it from para-substituted analogs, impacting electronic and steric properties critical for pharmacological interactions .

特性

IUPAC Name |

4-(2-chlorophenyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAWCDNDWQTMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860228-33-7 | |

| Record name | 4-(2-chlorophenyl)piperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with piperidine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industrial standards.

化学反応の分析

Types of Reactions

4-(2-Chlorophenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the chlorine atom, forming a simpler piperidine derivative.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

Oxidation: Formation of 4-(2-chlorophenyl)piperidin-4-one.

Reduction: Formation of 4-phenylpiperidin-4-ol.

Substitution: Formation of various substituted piperidines depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Research indicates that 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride exhibits potential anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by disrupting mitochondrial integrity and activating intrinsic apoptotic pathways. For example, docking studies have revealed that related compounds can effectively bind to the epidermal growth factor receptor (EGFR), which is crucial for tumor growth regulation .

Case Study : A study published in 2022 demonstrated that a derivative of this compound showed significant cytotoxicity against A549 and K562 cell lines, with IC50 values indicating potent anticancer activity comparable to standard treatments like Paclitaxel .

Neuropharmacology

The compound has been investigated for its effects on the central nervous system. Its structural similarities to other piperidine derivatives suggest it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Mechanisms of Action :

- Dopamine Receptor Modulation : Compounds with similar structures have been shown to interact with dopamine receptors, which could lead to therapeutic effects in mood disorders.

- Serotonin Pathway Influence : There is evidence suggesting that these compounds may also affect serotonin pathways, which are critical for mood regulation.

Synthesis and Derivative Development

The synthesis of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride typically involves multi-step chemical reactions, often employing microwave irradiation techniques to enhance yields. For instance, one method reported a yield of 70% when using potassium carbonate in acetonitrile under controlled conditions .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Microwave Irradiation | 70 | Potassium carbonate in acetonitrile at 140 °C for 1 hour |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for developing more effective derivatives. Research has focused on modifying substituents on the piperidine ring to enhance biological activity while minimizing side effects.

Key Findings:

- Substituents at the para position of the phenyl ring significantly influence binding affinity and biological activity.

- Modifications leading to increased lipophilicity often correlate with improved cellular uptake and efficacy.

作用機序

The mechanism of action of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

類似化合物との比較

Key Structural Features

- SMILES : C1CNCCC1(C2=CC=CC=C2Cl)O.Cl

- InChIKey : AYSRDSVZHJXCLD-UHFFFAOYSA-N

- Hydrogen Bonding : The hydroxyl group participates in hydrogen bonding, affecting solubility and crystal packing .

Comparison with Structural Analogs

Positional Isomers: Ortho vs. Para Chlorine Substitution

4-(4-Chlorophenyl)piperidin-4-ol (CAS RN: 39512-49-7)

Substituent Variations on the Piperidine Ring

4-(2-Methanesulfonylphenyl)piperidin-4-ol Hydrochloride (CAS RN: 1706446-84-5)

- Molecular Formula: C₁₂H₁₈ClNO₃S

- Key Feature : Methanesulfonyl group at the ortho position.

- Impact : The electron-withdrawing sulfonyl group enhances metabolic stability compared to the chloro-substituted analog, making it a scaffold for kinase inhibitors .

4-(Difluoromethyl)piperidin-4-ol Hydrochloride (CAS RN: 1803595-35-8)

Pharmacologically Active Derivatives

4-(4-Chlorophenyl)-1-(4-phenyl-4-m-tolylbutyl)piperidin-4-ol Hydrochloride

- Structure : Extended alkyl chain with additional aromatic groups.

- Activity: Demonstrated in vitro activity as a nonpeptidergic ligand for the human cytomegalovirus-encoded receptor US28, highlighting the role of hydrophobic extensions in receptor binding .

Haloperidol Intermediate

- Structure : 4-(4-Chlorophenyl)-4-hydroxypiperidine.

- Comparison : The absence of a hydrochloride counterion reduces solubility but simplifies synthesis. Used as a precursor to the antipsychotic Haloperidol .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chlorine Position | Key Functional Group |

|---|---|---|---|---|

| 4-(2-Chlorophenyl)piperidin-4-ol HCl | C₁₁H₁₅Cl₂NO | 247.15 | Ortho | Hydroxyl, Chlorophenyl |

| 4-(4-Chlorophenyl)piperidin-4-ol | C₁₁H₁₄ClNO | 227.69 | Para | Hydroxyl, Chlorophenyl |

| 4-(2-Methanesulfonylphenyl)piperidin-4-ol HCl | C₁₂H₁₈ClNO₃S | 291.80 | Ortho | Methanesulfonyl |

| Haloperidol Intermediate | C₁₁H₁₄ClNO | 227.69 | Para | Hydroxyl |

Research Findings and Implications

- Conformational Preferences : The equatorial position of the hydroxyl group in 4-(2-chlorophenyl)piperidin-4-ol hydrochloride is thermodynamically favored, influencing crystal packing and solubility .

- Biological Activity : Ortho-substituted chloro derivatives show higher binding affinity to serotonin receptors compared to para analogs, as seen in phosphodiesterase inhibitors .

- Safety Profiles: Hydrochloride salts generally exhibit improved aqueous solubility but require careful handling due to hygroscopicity, as noted in safety data sheets .

生物活性

4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-chlorophenyl group and a hydroxyl group, which influences its biological activity. The molecular formula is with a molecular weight of approximately 215.69 g/mol. The presence of the hydroxyl group allows for hydrogen bonding, which is crucial for its interaction with biological targets.

The biological activity of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes. It is believed to modulate neurotransmitter systems, potentially affecting dopaminergic and serotonergic signaling pathways. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with target proteins, enhancing its binding affinity and specificity.

Biological Activities

- Antidepressant Effects : Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine reuptake has been suggested as a mechanism for these effects .

- Antinociceptive Activity : Studies have shown that piperidine derivatives can exhibit significant pain-relieving properties, likely through the inhibition of pain pathways in the central nervous system .

- Antimicrobial Activity : Preliminary investigations suggest that 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride possesses antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the piperidine ring in determining biological activity:

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl Group | Enhances binding affinity to receptors |

| Chlorine Atom | Modulates lipophilicity and receptor selectivity |

| Alkyl Groups | Influence potency against microbial strains |

These modifications can lead to compounds with improved efficacy and reduced side effects.

Case Studies

- Antidepressant Activity : A study evaluated the effects of various piperidine derivatives on depressive-like behaviors in mice, demonstrating that compounds similar to 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride significantly reduced immobility time in the forced swim test, indicating potential antidepressant properties .

- Pain Management : Another investigation focused on the antinociceptive properties of piperidine derivatives, where 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride was shown to decrease pain responses in formalin-induced pain models, suggesting its utility in pain management therapies .

- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing that 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride exhibited significant inhibitory effects, supporting its potential use as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of piperidine derivatives often involves multi-step reactions. For example, a related compound, fenspiride hydrochloride, is synthesized via epoxide ring-opening with aqueous ammonia, followed by protection with di-tert-butyl dicarbonate and cyclization . Adapting this approach, 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride could be synthesized by reacting a chlorophenyl-containing precursor with piperidine under controlled pH and temperature. Solvent selection (e.g., dichloromethane) and catalysts (e.g., triethylamine) are critical for optimizing yield and purity . Post-synthesis purification via recrystallization or chromatography is recommended to isolate the hydrochloride salt form.

Q. What analytical techniques are essential for characterizing 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): To confirm the piperidine ring structure and chlorophenyl substitution pattern. For example, H-NMR can identify proton environments near the hydroxyl and chlorophenyl groups .

- High-Performance Liquid Chromatography (HPLC): To assess purity, especially when the compound is used as a pharmaceutical impurity reference standard (e.g., in Loperamide Hydrochloride quality control) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can verify molecular weight (e.g., CHClNO) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of 4-(2-Chlorophenyl)piperidin-4-ol derivatives?

Methodological Answer: Contradictions often arise from differences in experimental models or assay conditions. For instance, a study on a related piperidin-4-ol compound showed conflicting results on insulin secretion vs. beta-cell survival effects. To address this:

- Dose-Response Studies: Systematically test across a range of concentrations to identify threshold effects .

- Mechanistic Profiling: Use receptor-binding assays (e.g., serotonin 5-HT antagonism) to clarify primary targets .

- In Silico Modeling: Compare the compound’s structure-activity relationship (SAR) with analogs like Otenabant Hydrochloride, which shares a chlorophenyl-piperidine scaffold and modulates cannabinoid receptors .

Q. What strategies are effective for impurity profiling of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride in drug formulations?

Methodological Answer: As a known impurity in Loperamide Hydrochloride , its detection requires:

- LC-MS/MS: To distinguish it from structurally similar impurities (e.g., 4-(4-Chlorophenyl)-4-hydroxypiperidine) using retention time and unique fragmentation ions .

- Forced Degradation Studies: Expose the drug to heat, light, or acidic/basic conditions to simulate degradation pathways and quantify impurity formation .

- Reference Standards: Use certified materials (e.g., USP/EP standards) with validated purity ≥98% to ensure accurate quantification .

Q. How does the chlorophenyl substituent position (ortho vs. para) influence the compound’s biological activity?

Methodological Answer: The chlorophenyl position critically impacts receptor affinity. For example:

- Ortho-Substitution (2-Chlorophenyl): Enhances steric hindrance, potentially reducing binding to off-target receptors compared to para-substituted analogs .

- Para-Substitution (4-Chlorophenyl): Observed in Haloperidol derivatives to increase dopamine D2 receptor antagonism .

- SAR Studies: Compare binding data from analogs like 4-(4-Chlorobenzyl)piperidine (PubChem CID: 12190430) to establish positional effects .

Q. What in vivo models are suitable for studying the metabolic stability of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride?

Methodological Answer:

- Rodent Pharmacokinetics: Administer the compound intravenously and orally to measure bioavailability, half-life, and clearance rates. For example, a study on a related piperidine derivative used stably engrafted human islets in mice to assess glucose tolerance and insulin secretion .

- Microsomal Assays: Use liver microsomes from humans and preclinical species to identify cytochrome P450-mediated metabolism .

- Radiolabeled Tracers: Incorporate C or H isotopes to track metabolite formation and excretion pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。